UK51656

Description

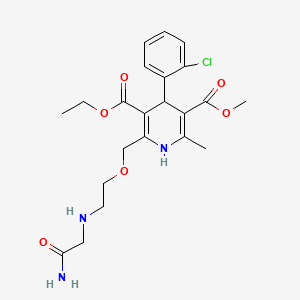

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQIHAUXYAVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UK51656: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK51656 (also known as UK-5099) is a potent and specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a critical transporter located on the inner mitochondrial membrane. In the context of oncology, this compound represents a key pharmacological tool to probe the metabolic vulnerabilities of cancer cells. By blocking the entry of pyruvate into the mitochondria, this compound effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). This forced metabolic reprogramming has profound consequences for cancer cell bioenergetics, redox homeostasis, and signaling, leading to a range of cellular effects that are highly dependent on the specific cancer type and its metabolic plasticity. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The primary molecular target of this compound is the Mitochondrial Pyruvate Carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits.[1] The MPC is the principal gateway for pyruvate, the end-product of glycolysis, to enter the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the TCA cycle and subsequent ATP production through oxidative phosphorylation.

This compound acts as a highly specific inhibitor of the MPC.[1] By binding to the carrier, it physically obstructs the transport of pyruvate into the mitochondria. This blockade forces a metabolic rewiring in cancer cells, a phenomenon often referred to as a forced Warburg effect.[1][2] Consequently, cells become more reliant on aerobic glycolysis for their energy needs, leading to increased glucose uptake and lactate production.

Quantitative Data on the Effects of this compound in Cancer Cells

The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |

| H661/PC-9 | Non-Small Cell Lung Cancer | 20 µM | 50% reduction in ATP levels after 48 hours. | |

| EC109, KYSE140, KYSE450 | Esophageal Squamous Cell Carcinoma | 40 µM | Significant increase in Reactive Oxygen Species (ROS) production. | |

| EC109 | Esophageal Squamous Cell Carcinoma | Not specified | 157% increase in cell migration. | |

| KYSE140 | Esophageal Squamous Cell Carcinoma | Not specified | 86% increase in cell migration. | |

| KYSE450 | Esophageal Squamous Cell Carcinoma | Not specified | 118% increase in cell migration. | |

| LnCap | Prostate Cancer | Not specified | Significant reduction in mitochondrial pyruvate concentration. | |

| LnCap | Prostate Cancer | Not specified | Increased resistance to cisplatin (10 µM and 20 µM). | |

| C4-2B | Prostate Cancer | 10 µM | Increased lactate production. | |

| 4T1 | Breast Cancer | 10 µM | Increase in extracellular acidification rate. | |

| SiHa | Cervical Cancer | 10 µM | Increase in extracellular acidification rate. |

IC50 Values:

| Cell Line/Tissue | IC50 Value | Reference |

| Prostate Cancer Cells | >100 µM | |

| BPH-1 (Benign Prostatic Hyperplasia) | ~100 µM | |

| Rat Heart Mitochondria | 50 nM |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on cellular metabolism.

General Experimental Workflow for Studying this compound Effects

Caption: A typical workflow for investigating this compound in cancer cells.

Key Experimental Protocols

Cell Viability and Clonogenic Assay

-

Objective: To determine the effect of this compound on cancer cell proliferation and long-term survival.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates (for short-term viability assays like MTT) or 6-well plates (for long-term clonogenic assays) at an appropriate density.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0-100 µM) for various time points (e.g., 24, 48, 72 hours).

-

MTT Assay: For short-term viability, MTT reagent is added to the wells, incubated, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability relative to untreated controls.

-

Clonogenic Assay: For long-term survival, after treatment, the media is replaced with fresh media, and cells are allowed to grow for 1-2 weeks until visible colonies form. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated.

-

Seahorse XF Analyzer for Metabolic Profiling

-

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Methodology:

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with this compound prior to or during the assay.

-

Assay Protocol: The Seahorse XF Analyzer performs sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Simultaneously, it measures changes in pH to determine the ECAR.

-

Data Analysis: OCR and ECAR values are normalized to cell number and analyzed to determine the metabolic phenotype of the cells and the impact of this compound.

-

Measurement of Mitochondrial Pyruvate Concentration

-

Objective: To directly confirm the inhibitory effect of this compound on pyruvate import into mitochondria.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound.

-

Mitochondrial Isolation: Mitochondria are isolated from the treated and control cells using differential centrifugation.

-

Pyruvate Assay: The pyruvate concentration within the isolated mitochondria is measured using a commercially available pyruvate assay kit, which is typically based on a colorimetric or fluorometric enzymatic reaction.

-

Normalization: Pyruvate levels are normalized to the total mitochondrial protein content.

-

Reactive Oxygen Species (ROS) Detection

-

Objective: To quantify the levels of intracellular ROS, which are often altered upon metabolic reprogramming.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound.

-

Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Detection: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microscope.

-

Western Blotting for Protein Expression

-

Objective: To analyze the expression levels of key proteins involved in metabolism and cancer cell phenotype, such as MPC1, MPC2, and markers of cancer stemness (e.g., Oct3/4, Nanog).

-

Methodology:

-

Protein Extraction: Total protein is extracted from this compound-treated and control cells.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound is a critical research tool for understanding the metabolic dependencies of cancer cells. Its specific inhibition of the mitochondrial pyruvate carrier provides a clear and targeted mechanism to induce a metabolic shift from oxidative phosphorylation to aerobic glycolysis. The consequences of this shift, including altered ATP production, increased ROS levels, and changes in cellular phenotype, highlight the potential of targeting mitochondrial metabolism in cancer therapy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of MPC inhibition in various cancer contexts and to explore its potential as a therapeutic strategy.

References

UK51656: A Technical Guide to its Function as a Mitochondrial Pyruvate Carrier Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK51656, also known as UK-5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC, a heterodimeric protein complex composed of MPC1 and MPC2, is the primary transporter of pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking this crucial step, this compound effectively decouples glycolysis from mitochondrial metabolism, inducing a significant metabolic shift within the cell. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a review of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research, oncology, neurobiology, and drug development.

Introduction: The Mitochondrial Pyruvate Carrier (MPC)

Pyruvate, the end-product of glycolysis, occupies a central node in cellular metabolism. Its fate—either conversion to lactate in the cytosol or transport into the mitochondria for oxidation—is a key determinant of the cell's metabolic state. The transport of pyruvate across the inner mitochondrial membrane is facilitated by the mitochondrial pyruvate carrier (MPC). The MPC is a hetero-oligomeric complex consisting of two essential subunits, MPC1 and MPC2, which must associate to form a functional transporter.[1][2] Once inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), fueling the TCA cycle and subsequent ATP production through oxidative phosphorylation.[3][4] The MPC is therefore a critical gatekeeper of mitochondrial metabolism.

Dysregulation of MPC function has been implicated in a variety of pathological conditions. In many cancer cells, downregulation of MPC expression or activity contributes to the Warburg effect, a phenomenon characterized by a preference for aerobic glycolysis even when oxygen is plentiful. This metabolic reprogramming is thought to provide cancer cells with a growth advantage. Conversely, in the context of neurodegenerative diseases, excitotoxicity can be driven by excessive glutamate levels, a process that can be influenced by mitochondrial metabolism. The central role of the MPC in these processes has made it an attractive target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a cell-permeable, α-cyanocinnamate derivative that acts as a potent and specific inhibitor of the MPC. It binds to the MPC complex, blocking the transport of pyruvate into the mitochondrial matrix. Cryo-electron microscopy studies have revealed that this compound shares the same binding site with pyruvate on the matrix side of the transport channel, thereby stabilizing the MPC in its matrix-open conformation and preventing pyruvate translocation. This inhibition is rapid and non-competitive. By preventing pyruvate entry into the mitochondria, this compound forces a reliance on anaerobic glycolysis for ATP production, leading to a characteristic metabolic shift.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

| Parameter | Value | System | Reference |

| IC50 | 50 nM | Pyruvate-dependent oxygen consumption in rat heart mitochondria | |

| IC50 | 52.6 ± 8.3 nM | [14C]-pyruvate transport inhibition in proteoliposomes with human MPC1L/MPC2 | |

| Ki | 49 µM | Trypanosomal pyruvate carrier |

The effects of this compound on cellular metabolism are profound and have been quantitatively assessed through various assays.

| Metabolic Parameter | Cell Type | Treatment | Effect | Reference |

| Oxygen Consumption Rate (OCR) | LnCap prostate cancer cells | UK51659 | Significantly decreased | |

| ATP Production | LnCap prostate cancer cells | UK51659 | Significantly decreased | |

| Extracellular Lactate Production | LnCap prostate cancer cells | UK51659 | Significantly increased | |

| Reactive Oxygen Species (ROS) Production | LnCap prostate cancer cells | UK51659 | Approximately 2-fold increase | |

| Glucose Consumption | SiHa and 4T1 cancer cells | 10 µM UK-5099 for 24h | Significantly increased | |

| Extracellular Acidification Rate (ECAR) | SiHa and 4T1 cancer cells | 10 µM UK-5099 for 24h | Significantly increased |

Experimental Protocols

Mitochondrial Pyruvate Uptake Assay

This assay directly measures the activity of the MPC by quantifying the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

-

Isolated mitochondria

-

[14C]-Pyruvate (radiolabeled)

-

This compound (or other inhibitors)

-

Inhibitor-stop solution (e.g., a high concentration of a non-radiolabeled MPC inhibitor like α-cyano-4-hydroxycinnamate)

-

Scintillation fluid and vials

-

Scintillation counter

-

Buffer solutions (e.g., mitochondrial respiration buffer)

Protocol:

-

Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.

-

Resuspend the mitochondrial pellet in a suitable respiration buffer and determine the protein concentration.

-

Prepare reaction tubes containing the mitochondrial suspension.

-

Pre-incubate the mitochondria with various concentrations of this compound or a vehicle control for a specified time.

-

Initiate the uptake reaction by adding [14C]-pyruvate to the tubes.

-

Allow the uptake to proceed for a defined period (e.g., 1-5 minutes).

-

Terminate the reaction by adding a cold inhibitor-stop solution to rapidly halt pyruvate transport.

-

Rapidly separate the mitochondria from the reaction buffer, for example, by centrifugation through a layer of silicone oil.

-

Lyse the mitochondrial pellet and add scintillation fluid.

-

Quantify the amount of [14C]-pyruvate taken up by the mitochondria using a scintillation counter.

-

Calculate the rate of pyruvate uptake and determine the IC50 of this compound by plotting the uptake rate against the inhibitor concentration.

Seahorse XF Analyzer for Metabolic Flux Analysis

The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time.

Materials:

-

Seahorse XF Analyzer and associated consumables (culture plates, sensor cartridges)

-

Cells of interest

-

This compound

-

Seahorse XF Assay Medium

-

Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A) or Mito Fuel Flex Test Kit reagents (UK5099, BPTES, Etomoxir)

-

XF Calibrant

Protocol:

-

Cell Plating: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour.

-

Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the desired compounds. For a Mito Stress Test, this would typically be oligomycin, FCCP, and a mixture of rotenone and antimycin A. This compound can be injected to observe its acute effects on respiration.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) before and after the injection of the inhibitors.

-

Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and to assess the glycolytic rate. The effect of this compound will be evident as a decrease in OCR and a compensatory increase in ECAR.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Cellular Effects

Metabolic Reprogramming in Cancer

Inhibition of the MPC by this compound is a powerful tool to study and exploit the metabolic vulnerabilities of cancer cells. Many cancer types exhibit a reliance on mitochondrial metabolism for proliferation and survival. By blocking pyruvate entry into the TCA cycle, this compound forces a metabolic switch towards glycolysis, leading to increased lactate production and a more acidic tumor microenvironment. This can have several consequences:

-

Reduced ATP Production from OXPHOS: The primary source of ATP in most cells is mitochondrial respiration. This compound significantly curtails this, potentially leading to an energy crisis in cancer cells that are heavily reliant on OXPHOS.

-

Increased Glycolytic Flux: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis. This leads to increased glucose consumption and lactate secretion.

-

Altered Redox State: The shift in metabolism can lead to an increase in reactive oxygen species (ROS), which can induce cellular stress and apoptosis.

-

Enhanced Cancer Cell Stemness and Chemoresistance: Paradoxically, in some cancer models like prostate cancer, the metabolic reprogramming induced by this compound has been shown to enhance stem-like properties and increase resistance to certain chemotherapeutic agents.

Metabolic reprogramming induced by this compound.

Neuroprotection against Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. Inhibition of the MPC with this compound has been shown to be neuroprotective against excitotoxic neuronal death. The proposed mechanism involves a rewiring of mitochondrial substrate metabolism:

-

Reduced Glutamate Release: By blocking mitochondrial pyruvate uptake, neurons are forced to utilize alternative fuel sources. This increases the reliance on glutamate oxidation to fuel the TCA cycle.

-

Depletion of the Releasable Glutamate Pool: The increased mitochondrial consumption of glutamate reduces the amount of glutamate available for release from presynaptic terminals upon depolarization.

-

Attenuation of the Excitotoxic Cascade: By diminishing the amount of glutamate released into the synapse, this compound mitigates the overstimulation of glutamate receptors on postsynaptic neurons, thereby breaking the positive feedback loop of excitotoxicity.

Neuroprotective mechanism of this compound.

Experimental Workflow for MPC Inhibitor Studies

A typical workflow for the identification and characterization of novel MPC inhibitors, using this compound as a reference compound, would involve a multi-tiered approach.

Workflow for MPC inhibitor discovery and validation.

Conclusion

This compound is an invaluable research tool for dissecting the role of mitochondrial pyruvate metabolism in health and disease. Its high potency and specificity for the MPC allow for the precise manipulation of a key metabolic checkpoint. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies. As our understanding of the metabolic underpinnings of diseases like cancer and neurodegeneration continues to grow, the therapeutic potential of targeting the MPC with inhibitors such as this compound and its analogs is becoming increasingly apparent. Further research into the long-term effects and potential off-target activities of MPC inhibitors will be crucial for their translation into clinical applications.

References

- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

The Cellular Effects of a-cyano-ß-(1-phenylindol-3-yl) acrylate (UK5099): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

a-cyano-ß-(1-phenylindol-3-yl) acrylate, commonly known as UK5099, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). By blocking the transport of pyruvate into the mitochondria, UK5099 induces a significant metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon reminiscent of the Warburg effect observed in many cancer cells. This guide provides a comprehensive overview of the cellular effects of UK5099, including its impact on cell metabolism, proliferation, stemness, and chemoresistance. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research into the therapeutic potential of targeting mitochondrial pyruvate transport.

Introduction

a-cyano-ß-(1-phenylindol-3-yl) acrylate (UK5099) is a well-characterized small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] The MPC is a heterodimer composed of MPC1 and MPC2 subunits and serves as a critical gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[2] Inhibition of the MPC by UK5099 effectively uncouples glycolysis from mitochondrial respiration, leading to a range of profound cellular consequences. This document details the known cellular effects of UK5099, providing quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.

Mechanism of Action

UK5099 acts as a covalent inhibitor of the mitochondrial pyruvate carrier, effectively blocking the uptake of pyruvate into the mitochondria.[2] This inhibition forces a metabolic reprogramming where cells become more reliant on aerobic glycolysis for ATP production, resulting in increased glucose consumption and lactate secretion. This shift mimics the Warburg effect, a metabolic hallmark of many cancer cells.

Quantitative Cellular Effects of UK5099

The cellular response to UK5099 can vary depending on the cell type and the concentration of the inhibitor used. The following tables summarize the available quantitative data on the effects of UK5099.

Table 1: IC50 Values of UK5099 for MPC Inhibition and Cytotoxicity

| Cell Line/System | Assay | IC50 Value | Reference |

| Reconstituted human MPC in proteoliposomes | Pyruvate Transport Inhibition | 52.6 ± 8.3 nM | [3] |

| C4-2B (Prostate Cancer) | Cell Proliferation | Not explicitly cytotoxic at 10 µM and 100 µM | |

| DU145 (Prostate Cancer) | Cell Proliferation | Not explicitly cytotoxic at 10 µM and 100 µM | |

| BPH-1 (Benign Prostatic Hyperplasia) | Cell Proliferation | Inhibitory effect observed | |

| RWPE1 (Normal Prostate Epithelium) | Cell Proliferation | Inhibitory effect observed |

Table 2: Metabolic Effects of UK5099 in LNCaP Prostate Cancer Cells (10 µM)

| Parameter | Effect | Fold Change/Significance | Reference |

| Mitochondrial Pyruvate Concentration | Decreased | p = 0.03 | |

| Oxygen Consumption Rate (OCR) | Decreased | Significant decrease | |

| ATP Production | Decreased | Significant decrease | |

| Extracellular Lactate Production | Increased | Significant increase | |

| Reactive Oxygen Species (ROS) Production | Increased | Significant increase |

Table 3: Effects of UK5099 on Cell Cycle and Chemoresistance in LNCaP Prostate Cancer Cells (10 µM)

| Parameter | Effect | Significance | Reference |

| G0/G1 Phase Population | Increased | p = 0.0067 | |

| S Phase Population | Decreased | p = 0.0084 | |

| G2/M Phase Population | Decreased | p = 0.0031 | |

| Cisplatin (10 µM and 20 µM) Viability | Increased | p = 0.0105 and p = 0.0175 |

Table 4: Effects of UK5099 on Stemness Markers in LNCaP and Ovarian Cancer Cells

| Cell Line | Marker | Effect | Reference |

| LNCaP (Prostate Cancer) | Oct3/4 | Increased | |

| LNCaP (Prostate Cancer) | Nanog | Increased | |

| SKOV3 (Ovarian Cancer) | Notch1 | Increased | |

| SKOV3 (Ovarian Cancer) | Hif1α | Increased | |

| SKOV3 (Ovarian Cancer) | Nanog | Increased | |

| OVCAR3 (Ovarian Cancer) | Notch1 | Increased | |

| OVCAR3 (Ovarian Cancer) | Hif1α | Increased | |

| OVCAR3 (Ovarian Cancer) | Nanog | Increased |

Key Signaling Pathways Modulated by UK5099

The metabolic reprogramming induced by UK5099 triggers several downstream signaling pathways that contribute to the observed cellular phenotypes.

Metabolic Reprogramming and the Warburg Effect

The primary effect of UK5099 is the inhibition of the mitochondrial pyruvate carrier, leading to a metabolic shift towards glycolysis. This is a direct consequence of the cell's inability to utilize pyruvate for mitochondrial respiration.

Figure 1: UK5099-induced metabolic shift.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization

The increased reliance on glycolysis and potential alterations in cellular redox state due to increased ROS production can lead to the stabilization of HIF-1α, a key transcription factor that promotes adaptation to hypoxic conditions and drives the expression of glycolytic enzymes. While the direct link in cancer cells treated with UK5099 requires further elucidation, studies in macrophages have shown that high doses of UK5099 can lead to HIF-1α stabilization.

Figure 2: Potential role of HIF-1α in mediating UK5099 effects.

AMP-Activated Protein Kinase (AMPK) Signaling

The decrease in mitochondrial ATP production caused by UK5099 can lead to an increased AMP:ATP ratio, a potent activator of AMPK. Activated AMPK is a master regulator of cellular energy homeostasis and can promote catabolic pathways while inhibiting anabolic processes. Its activation could be a key event linking the metabolic stress induced by UK5099 to downstream cellular responses.

Figure 3: Potential involvement of AMPK signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of the cellular effects of UK5099.

Cell Culture and UK5099 Treatment

-

Cell Lines: LNCaP, C4-2B, DU145, BPH-1, RWPE1, SKOV3, OVCAR3.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

UK5099 Preparation: Prepare a stock solution of UK5099 in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

-

Treatment: Treat cells with the desired concentration of UK5099 (e.g., 10 µM) for the specified duration of the experiment.

Lactate Production Assay

This protocol measures the concentration of lactate in the cell culture medium as an indicator of glycolytic activity.

-

Materials:

-

Lactate Assay Kit (e.g., Sigma-Aldrich, MAK064)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with UK5099 for the desired time.

-

Collect the cell culture medium.

-

Prepare lactate standards and samples according to the manufacturer's instructions.

-

Add the reaction mix to each well and incubate at room temperature, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the lactate concentration based on the standard curve.

-

Figure 4: Workflow for Lactate Production Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Binding buffer (provided in the kit)

-

-

Procedure:

-

Treat cells with UK5099.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

References

- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial pyruvate carrier function determines cell stemness and metabolic reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UK51656 in Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases. A key control point in cellular metabolism is the transport of pyruvate into the mitochondria, a process mediated by the mitochondrial pyruvate carrier (MPC). Inhibition of the MPC has emerged as a significant therapeutic strategy to modulate cellular metabolism. This technical guide provides an in-depth overview of UK51656, a potent and specific inhibitor of the MPC. We will delve into its mechanism of action, its profound effects on metabolic reprogramming, and the experimental methodologies used to study its function. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in targeting cellular metabolism.

Introduction to this compound and the Mitochondrial Pyruvate Carrier

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport is a critical juncture in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). The MPC is a heterodimer composed of two subunits, MPC1 and MPC2, both of which are necessary for its function.[3][4] The loss of either subunit leads to the destabilization of the complex and a loss of pyruvate uptake into the mitochondria.

This compound (also known as UK-5099) is a potent and specific inhibitor of the MPC. It belongs to the α-cyano-cinnamate family of compounds and acts by binding to the MPC complex, thereby blocking the entry of pyruvate into the mitochondria. This inhibition forces a metabolic shift in the cell, which is the foundation of its therapeutic potential in various diseases.

Mechanism of Action of this compound

This compound functions by directly inhibiting the mitochondrial pyruvate carrier. This blockade of pyruvate transport into the mitochondria has several immediate and downstream consequences for cellular metabolism:

-

Decoupling of Glycolysis from the TCA Cycle: By preventing pyruvate from entering the mitochondria, this compound effectively uncouples cytosolic glycolysis from the mitochondrial TCA cycle.

-

Increased Glycolysis and Lactate Production: With the primary fate of pyruvate blocked, cells often upregulate glycolysis to meet their ATP demands, leading to the conversion of excess pyruvate to lactate in the cytosol.

-

Altered Mitochondrial Substrate Utilization: In the absence of pyruvate-derived acetyl-CoA, mitochondria are forced to utilize alternative fuel sources to maintain the TCA cycle and oxidative phosphorylation. This can include fatty acids and amino acids like glutamine.

The following diagram illustrates the central role of the MPC and the inhibitory effect of this compound.

References

- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

UK51656: A Technical Guide to its Inhibition of Mitochondrial Pyruvate Uptake

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of UK51656 as a potent inhibitor of the mitochondrial pyruvate carrier (MPC). We delve into the quantitative aspects of its inhibitory action, provide detailed experimental protocols for its characterization, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and neurodegenerative disorders where the modulation of mitochondrial pyruvate metabolism is of therapeutic interest.

Core Mechanism of Action

This compound, also known as UK-5099, is a cell-permeable α-cyanocinnamate derivative that acts as a specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC)[1]. The MPC is a protein complex located on the inner mitochondrial membrane, composed of two essential subunits, MPC1 and MPC2, which form a heterodimer[2][3][4]. This carrier facilitates the transport of pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a critical substrate for the pyruvate dehydrogenase complex (PDC) and pyruvate carboxylase, feeding into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation and serving as a substrate for gluconeogenesis.

This compound exerts its inhibitory effect by specifically modifying a thiol group on the carrier, leading to a non-competitive, time-dependent inhibition of pyruvate transport. This blockade of pyruvate entry into the mitochondria has profound metabolic consequences, forcing a shift in substrate utilization. Cells treated with this compound exhibit reduced pyruvate-driven respiration and often display enhanced glycolysis and a greater reliance on alternative fuel sources like fatty acids and amino acids to maintain cellular energetics. In neuronal contexts, for instance, inhibition of the MPC by this compound leads to a metabolic rewiring that increases reliance on glutamate to fuel the TCA cycle.

Quantitative Inhibition Data

The potency of this compound as an MPC inhibitor has been quantified across various experimental systems. The following table summarizes key inhibitory constants.

| Parameter | Value | System | Reference |

| IC50 | 50 nM | Rat heart mitochondria | |

| Ki | ≤ 1 µM | General | |

| Ki | 49 µM | Trypanosomes (plasma membrane pyruvate transport) | |

| Effective Concentration | 2 µM | Human myocytes and skeletal muscle myotubes (for AMPK activation) | |

| Effective Concentration | 5 µM | Permeabilized cortical neurons and astrocytes | |

| Effective Concentration | 10 µM | Rat cortical neuronal cultures |

Signaling and Metabolic Pathways

The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound initiates a cascade of metabolic reprogramming. The following diagram illustrates the central role of the MPC and the consequences of its blockade.

Caption: Inhibition of the Mitochondrial Pyruvate Carrier by this compound.

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol is foundational for in vitro assays of MPC activity.

Materials:

-

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Differential centrifugation equipment

-

Dounce homogenizer

Procedure:

-

Euthanize the animal and rapidly excise the liver.

-

Mince the liver tissue in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in an appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

[¹⁴C]-Pyruvate Uptake Assay in Isolated Mitochondria

This assay directly measures the transport of pyruvate into mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., KCl-based buffer with respiratory inhibitors like rotenone to prevent pyruvate metabolism)

-

[¹⁴C]-labeled pyruvate

-

This compound or other inhibitors

-

Stop Solution (e.g., a high concentration of a non-radioactive MPC inhibitor like α-cyano-4-hydroxycinnamate)

-

Scintillation counter

Procedure:

-

Pre-incubate isolated mitochondria in the assay buffer.

-

Initiate the uptake by adding a mixture of [¹⁴C]-pyruvate and the desired concentration of this compound.

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

-

Terminate the transport by adding the cold stop solution.

-

Rapidly pellet the mitochondria by centrifugation.

-

Remove the supernatant and wash the pellet to remove external radioactivity.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of pyruvate uptake and the inhibitory effect of this compound.

Measurement of Pyruvate-Driven Respiration

This method assesses the functional consequence of MPC inhibition on mitochondrial oxidative phosphorylation.

Materials:

-

Isolated mitochondria or permeabilized cells

-

Respiration Buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA)

-

Substrates: Pyruvate and Malate

-

ADP (to stimulate state 3 respiration)

-

This compound

-

High-resolution respirometer (e.g., Oroboros Oxygraph or Seahorse XF Analyzer)

Procedure:

-

Add the respiration buffer to the respirometer chamber and allow it to equilibrate.

-

Add the isolated mitochondria or permeabilized cells to the chamber.

-

Add pyruvate and malate to initiate basal respiration (state 2).

-

Add ADP to stimulate ATP synthesis-coupled respiration (state 3).

-

Once a stable state 3 respiration rate is achieved, inject this compound at the desired concentration.

-

Monitor the oxygen consumption rate to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on mitochondrial pyruvate uptake and respiration.

Caption: A generalized workflow for assessing this compound's impact.

Conclusion

This compound is a valuable pharmacological tool for probing the role of mitochondrial pyruvate transport in cellular metabolism. Its high potency and specificity make it an excellent agent for both in vitro and in cell-based studies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to investigate the multifaceted effects of MPC inhibition in various physiological and pathological contexts. As the therapeutic potential of targeting the MPC continues to be explored, a thorough understanding of inhibitors like this compound is paramount for advancing drug development in this area.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Mitochondrial Pyruvate Carrier Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial pyruvate carrier (MPC) has emerged as a critical gatekeeper of cellular metabolism, controlling the entry of pyruvate into the mitochondria. This central role positions the MPC as a promising therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Inhibition of the MPC forces a profound metabolic reprogramming, shifting cells from mitochondrial respiration towards glycolysis and alternative fuel sources. This guide provides an in-depth overview of the foundational research on MPC inhibitors, detailing the core signaling pathways, comprehensive experimental protocols for their characterization, and a quantitative summary of the potency of key inhibitory compounds.

Core Signaling Pathways Modulated by MPC Inhibition

Inhibition of the mitochondrial pyruvate carrier disrupts the primary route for pyruvate to enter the mitochondrial matrix, triggering a cascade of metabolic and signaling readjustments. These adaptations are central to the therapeutic potential of MPC inhibitors across various disease models.

Metabolic Reprogramming: A Shift from Oxidative Phosphorylation to Glycolysis

The most immediate consequence of MPC inhibition is the blockage of pyruvate's entry into the tricarboxylic acid (TCA) cycle. This forces cells to rely more heavily on glycolysis for ATP production, a phenomenon reminiscent of the Warburg effect observed in many cancer cells[1][2]. In the liver, this metabolic switch has significant implications for systemic glucose homeostasis, as MPC inhibition curtails pyruvate-driven gluconeogenesis, the process of generating glucose from non-carbohydrate substrates[3][4][5]. To compensate for the reduced pyruvate oxidation, cells often increase the oxidation of alternative fuels, such as fatty acids and amino acids.

Neuroprotection through Metabolic Rewiring

In the context of neurodegenerative diseases, MPC inhibition has demonstrated protective effects through at least two distinct mechanisms. Firstly, by limiting pyruvate entry into mitochondria, neurons are prompted to increase their reliance on glutamate as an alternative fuel source. This enhanced glutamate oxidation can lower the cytosolic pool of this excitatory neurotransmitter, thereby reducing the potential for excitotoxicity, a common pathway of neuronal cell death. Secondly, the altered cellular energy state resulting from MPC inhibition can modulate the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of mTOR is known to activate autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative conditions. Furthermore, MPC inhibition in glial cells can reduce neuroinflammation, contributing to the overall neuroprotective environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]

Unveiling the Therapeutic Potential of UK-5099: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism. By blocking the transport of pyruvate into the mitochondrial matrix, UK-5099 effectively decouples these two central metabolic pathways, leading to profound shifts in cellular bioenergetics and signaling. This technical guide provides an in-depth exploration of the mechanism of action of UK-5099, its impact on cellular signaling pathways, and its emerging therapeutic potential in various disease contexts, including cancer, metabolic disorders, and neurodegenerative diseases. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Introduction

Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for maintaining cellular homeostasis. The mitochondrial pyruvate carrier (MPC) plays a pivotal role in this network by transporting pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once in the mitochondria, pyruvate is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), the primary mechanisms for ATP production in most cells.[1]

UK-5099 is a small molecule inhibitor that specifically targets the MPC.[2] Its ability to block mitochondrial pyruvate uptake makes it an invaluable tool for studying the metabolic dependencies of various cell types and disease states. Moreover, the metabolic reprogramming induced by UK-5099 has shown therapeutic promise in preclinical models of several diseases, highlighting its potential as a lead compound for drug development.

Mechanism of Action

UK-5099 acts as a competitive inhibitor of the mitochondrial pyruvate carrier, which is a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane.[1] By binding to the carrier, UK-5099 physically obstructs the channel through which pyruvate enters the mitochondrial matrix. This inhibition leads to an accumulation of pyruvate in the cytoplasm and a reduction of pyruvate-derived metabolites within the mitochondria.

The primary downstream effect of MPC inhibition by UK-5099 is the suppression of mitochondrial respiration and a forced reliance on glycolysis for ATP production, a phenomenon known as the Warburg effect.[2] This metabolic shift has significant implications for cellular function and survival.

Signaling Pathways and Cellular Effects

The inhibition of the MPC by UK-5099 triggers a cascade of changes in cellular signaling and metabolism.

Metabolic Reprogramming

By blocking pyruvate entry into the TCA cycle, UK-5099 forces cells to adapt their metabolic strategies. This typically involves an upregulation of glycolysis and an increased conversion of pyruvate to lactate. In some cellular contexts, there is an increased reliance on alternative mitochondrial fuels, such as glutamate.

HIF-1α Activation and Cancer Progression

In cancer cells, the metabolic shift induced by UK-5099 can lead to the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and an increase in reactive oxygen species (ROS) production. This can, in turn, promote more aggressive cancer phenotypes, including increased resistance to chemotherapy and radiotherapy, and enhanced invasive capacity.

Neuroprotection

Interestingly, in the context of neurobiology, inhibition of the MPC by UK-5099 has been shown to protect primary cortical neurons from excitotoxic death. This neuroprotective effect is achieved by rewiring mitochondrial metabolism to preferentially use glutamate as a fuel source, thereby reducing glutamate levels that can be excitotoxic. This occurs without compromising overall cellular energy metabolism, suggesting a metabolic flexibility in neurons.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of UK-5099.

Table 1: In Vitro Efficacy of UK-5099

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| EC109 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |

| EC109 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |

| EC109 | Lactic Acid Secretion | 40 μM | Significant induction | |

| EC109 | Cell Migration | 40 μM | 157% increase compared to control | |

| KYSE140 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |

| KYSE140 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |

| KYSE140 | Lactic Acid Secretion | 40 μM | Significant induction | |

| KYSE140 | Cell Migration | 40 μM | 86% increase compared to control | |

| KYSE450 (Esophageal Squamous Carcinoma) | Cell Viability | 40 μM | No significant effect on cell viability | |

| KYSE450 | Mitochondrial Pyruvate Concentration | 40 μM | Significant reduction | |

| KYSE450 | Lactic Acid Secretion | 40 μM | Significant induction | |

| KYSE450 | Cell Migration | 40 μM | 118% increase compared to control | |

| Primary Cortical Neurons | Uncoupler-stimulated Respiration | 5 µM | Specific inhibition of facilitated pyruvate transport | |

| M1 Macrophages | MPC Inhibition | ~2–5 μM | Maximal MPC inhibitory capacity |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments involving UK-5099.

Cell Culture and UK-5099 Treatment

-

Cell Lines: Esophageal squamous carcinoma cell lines (EC109, KYSE140, KYSE450) and primary cortical neurons are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

UK-5099 Preparation: UK-5099 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration.

-

Treatment: Cells are incubated with UK-5099 for a specified duration depending on the experimental endpoint.

Measurement of Mitochondrial Pyruvate Concentration

-

Mitochondrial Isolation: Mitochondria are isolated from treated and control cells using differential centrifugation.

-

Pyruvate Assay: Pyruvate concentration in the mitochondrial fraction is determined using a commercially available pyruvate assay kit, which is typically based on a colorimetric or fluorometric measurement of a pyruvate-dependent enzymatic reaction.

Lactic Acid Secretion Assay

-

Sample Collection: The culture medium from treated and control cells is collected.

-

Lactate Assay: The concentration of lactic acid in the medium is measured using a lactate assay kit, which usually involves an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

Cell Migration Assay

-

Transwell Assay: A common method is the Transwell migration assay. Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.

Therapeutic Implications and Future Directions

The ability of UK-5099 to modulate cellular metabolism opens up several therapeutic avenues.

-

Cancer Therapy: While some studies suggest that MPC inhibition can promote cancer progression, this may be context-dependent. In cancers that are highly dependent on mitochondrial metabolism, UK-5099 could be a valuable therapeutic agent. Further research is needed to identify the specific cancer types that are vulnerable to MPC inhibition.

-

Neurodegenerative Diseases: The neuroprotective effects of UK-5099 in excitotoxicity models suggest its potential in treating conditions like stroke and other neurodegenerative disorders where glutamate excitotoxicity plays a role.

-

Metabolic Diseases: Given its central role in metabolism, targeting the MPC could be a strategy for managing metabolic diseases. However, the systemic effects of MPC inhibition need to be carefully evaluated.

-

Immunology: Studies have shown that while UK-5099 can inhibit inflammatory cytokine production in M1 macrophages, this effect may be independent of MPC inhibition at higher concentrations. This suggests off-target effects that warrant further investigation.

Future research should focus on elucidating the context-dependent effects of MPC inhibition, identifying predictive biomarkers for sensitivity to UK-5099, and developing more specific and potent MPC inhibitors with favorable pharmacokinetic and safety profiles.

Conclusion

UK-5099 is a powerful research tool and a promising therapeutic lead that has significantly advanced our understanding of cellular metabolism. Its ability to uncouple glycolysis from mitochondrial respiration provides a unique opportunity to probe the metabolic vulnerabilities of various diseases. While the therapeutic application of MPC inhibitors is still in its early stages, the preclinical data accumulated to date strongly supports continued investigation into their potential for treating a range of human pathologies. This technical guide serves as a comprehensive resource to aid researchers in designing and interpreting experiments aimed at further exploring the therapeutic utility of UK-5099 and other MPC inhibitors.

References

- 1. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UK51656 and Mitochondrial Pyruvate Carrier Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common thread in the pathophysiology of these devastating disorders is the progressive dysfunction and loss of neurons. Emerging research has identified metabolic dysregulation, particularly within neuronal mitochondria, as a key contributor to neurodegeneration. The mitochondrial pyruvate carrier (MPC), a crucial transporter for shuttling pyruvate from the cytoplasm into the mitochondrial matrix, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of the role of UK51656, a potent MPC inhibitor, and related compounds in various preclinical models of neurodegenerative diseases. We will delve into the core mechanism of action, present detailed experimental protocols, and summarize key quantitative findings to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action: Metabolic Reprogramming and Neuroprotection

The primary mechanism by which this compound and other MPC inhibitors exert their neuroprotective effects is through a remarkable metabolic reprogramming in neurons. By blocking the transport of pyruvate into the mitochondria, these inhibitors force a shift in the cell's energy substrate utilization.

Inhibition of the MPC leads to a reduced reliance on glucose-derived pyruvate for the tricarboxylic acid (TCA) cycle. To compensate for this, neurons increase their oxidation of alternative fuel sources, most notably glutamate. This heightened glutamate metabolism has a critical downstream consequence: it lowers the intracellular pool of glutamate available for synaptic release.[1][2][3]

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, under conditions of metabolic stress or injury, excessive glutamate release can lead to excitotoxicity, a pathological process that triggers neuronal death and is implicated in a wide range of neurodegenerative conditions.[4][5] By reducing the amount of glutamate released upon depolarization, MPC inhibition effectively dampens this excitotoxic cascade, thereby protecting neurons from cell death.

This neuroprotective mechanism is not associated with a compromise in overall cellular energy metabolism, highlighting the metabolic flexibility of neurons. Furthermore, MPC inhibition has been linked to the modulation of other cellular pathways implicated in neurodegeneration, such as the mTOR signaling pathway, which plays a role in autophagy and cellular homeostasis.

Signaling Pathways

The inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound initiates a cascade of metabolic and signaling events that contribute to neuroprotection. The primary effect is a shift in substrate utilization, leading to downstream consequences on neurotransmitter levels and cellular stress pathways.

Caption: Signaling pathway of this compound-mediated neuroprotection.

Experimental Models and Protocols

The neuroprotective effects of MPC inhibitors have been investigated in a variety of in vitro and in vivo models of neurodegenerative diseases. Below are detailed protocols from key studies.

In Vitro Excitotoxicity Model

This model utilizes primary neuronal cultures to assess the protective effects of MPC inhibitors against glutamate-induced cell death.

Experimental Workflow

Caption: Experimental workflow for the in vitro excitotoxicity model.

Detailed Protocol:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: After 10-12 days in vitro, neurons are pre-treated with the MPC inhibitor UK5099 (a close analog of this compound) at a concentration of 10 µM for 24 hours.

-

Excitotoxic Challenge: Excitotoxicity is induced by exposing the neurons to 100 µM N-methyl-D-aspartate (NMDA) for a specified duration (e.g., 90 minutes).

-

Assessment of Neuronal Viability: Cell viability is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The LDH assay is a colorimetric assay that measures the activity of LDH, an enzyme released from damaged cells.

Parkinson's Disease Models

MPC inhibitors have shown promise in preclinical models of Parkinson's disease, which are characterized by the loss of dopaminergic neurons.

This model involves the injection of the neurotoxin 6-OHDA to induce selective degeneration of dopaminergic neurons.

Experimental Workflow

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Detailed Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Treatment: The MPC inhibitor MSDC-0160 is administered daily via oral gavage at a dose of 30 mg/kg. Treatment begins 4 days prior to the 6-OHDA injection and continues for 14 days post-surgery.

-

Lesion Induction: Rats are anesthetized, and a unilateral injection of 6-OHDA is made into the substantia nigra pars compacta to induce dopaminergic neurodegeneration.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the cylinder test to measure motor coordination and forelimb asymmetry.

-

Immunohistochemistry: After the treatment period, brains are collected and processed for immunohistochemical analysis of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.

Alzheimer's Disease Model

The 3xTg-AD mouse model, which develops both amyloid-beta plaques and tau pathology, is a widely used model for Alzheimer's disease research.

Experimental Workflow

References

- 1. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UK51656 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK51656 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle, which is central to cellular energy production (ATP), biosynthesis of macromolecules, and redox homeostasis.

By blocking the MPC, this compound effectively decouples glycolysis from mitochondrial oxidative phosphorylation. This forces a metabolic rewiring, compelling cells to increase their reliance on alternative fuel sources such as fatty acids and amino acids (e.g., glutamine) to sustain the TCA cycle and meet their bioenergetic and biosynthetic demands. This targeted metabolic intervention has made this compound and its analogs, such as UK5099, valuable research tools for studying cellular metabolism, particularly in the context of cancer, neurodegenerative diseases, and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments.

Mechanism of Action

This compound inhibits the transport of pyruvate into the mitochondria by binding to the MPC complex. This leads to a reduction in pyruvate-driven respiration and a subsequent shift in cellular metabolism. The cell compensates for the lack of mitochondrial pyruvate by upregulating alternative metabolic pathways to fuel the TCA cycle and maintain cellular function.

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data for the related and widely used MPC inhibitor, UK5099, which can be used as a strong proxy for this compound.

Table 1: Effective Concentrations of UK5099 in Cell Culture

| Cell Line | Concentration | Treatment Duration | Observed Effect |

| LnCap (Prostate Cancer) | 10 µM | 72 hours | Enhanced aerobic glycolysis, decreased mitochondrial OXPHOS, and increased chemoresistance[1]. |

| C2C12 (Myoblasts) | 10 µM | 24 hours | Decreased glucose flux to the TCA cycle and increased glutaminolysis[2]. |

| Prostate Cancer Cells | 10 µM - 100 µM | Not specified | Dose-responsive decrease in proliferation[3][4]. |

| CD8+ T cells | 20 µM - 25 µM | 9 days | Induction of a memory phenotype[5]. |

| Human Myocytes | 2 µM | Not specified | Enhanced glucose uptake and AMPK activation. |

Table 2: IC50 Values of MPC Inhibitors

| Compound | Cell Line/System | IC50 |

| UK5099 | Rat heart mitochondria | 50 nM. |

| MITO-66 (novel MPC inhibitor) | HeLa cells (pyruvate-dependent oxygen consumption) | 119 nM. |

| MITO-66 (RESPYR biosensor) | Not applicable | 105 nM. |

Experimental Protocols

General Guidelines for Using this compound

-

Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Cell Culture Treatment: When treating cells, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

Concentration Range: Based on studies with the analog UK5099, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. A dose-response study is advised to determine the optimal concentration for a specific cell line and experimental endpoint.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Figure 2: MTT assay workflow.

Protocol 2: Seahorse XF Cell Mitochondrial Stress Test

This protocol assesses the impact of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Seahorse XF Cell Mitochondrial Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Base Medium

-

Supplements (e.g., glucose, pyruvate, glutamine)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Prepare Assay Medium: Hydrate the sensor cartridge and prepare the assay medium supplemented with desired substrates.

-

Drug Preparation: Prepare this compound and the mitochondrial stress test compounds in the assay medium.

-

Assay Execution:

-

Replace the culture medium with the assay medium.

-

Calibrate the Seahorse XF Analyzer.

-

Load the prepared drugs into the injection ports of the sensor cartridge. A typical injection sequence would be: Port A - this compound or vehicle, Port B - Oligomycin, Port C - FCCP, Port D - Rotenone/Antimycin A.

-

Run the mitochondrial stress test protocol on the Seahorse XF Analyzer.

-

Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Compare these parameters between this compound-treated and vehicle-treated cells.

Figure 3: Seahorse XF assay workflow.

Protocol 3: 13C Metabolic Flux Analysis

This protocol traces the metabolic fate of 13C-labeled substrates to quantify the metabolic rewiring induced by this compound.

Materials:

-

Cells of interest

-

Culture medium with and without the standard carbon source (e.g., glucose, glutamine)

-

13C-labeled substrates (e.g., [U-13C6]glucose, [U-13C5]glutamine)

-

This compound

-

Methanol, water, chloroform (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle for a specified duration.

-

-

Isotope Labeling:

-

Replace the culture medium with medium containing the 13C-labeled substrate.

-

Incubate for a time course to allow for isotopic labeling of intracellular metabolites.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with cold PBS.

-

Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Collect the cell extracts.

-

-

LC-MS Analysis:

-

Analyze the extracts using LC-MS to separate and detect the mass isotopologues of key metabolites (e.g., TCA cycle intermediates).

-

Data Analysis:

-

Determine the fractional labeling of metabolites.

-

Use metabolic flux analysis software to calculate the relative or absolute fluxes through metabolic pathways.

-

Compare the flux maps of this compound-treated and control cells.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol examines the effect of this compound on key signaling proteins involved in metabolic regulation.

Materials:

-

This compound-treated and control cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Compare the levels of phosphorylated (active) and total proteins between treated and control samples.

Troubleshooting

-

Low Cell Viability: If high concentrations of this compound are cytotoxic, reduce the concentration or treatment duration. Ensure the DMSO concentration is not a confounding factor.

-

Inconsistent Results: Ensure consistent cell passage number, seeding density, and treatment conditions. Aliquot stock solutions to maintain their stability.

-

No Effect Observed: The cell line may not be reliant on mitochondrial pyruvate metabolism. Consider using cell lines known to have high MPC expression or activity. Confirm the activity of the this compound compound.

Conclusion

This compound is a powerful tool for investigating the role of mitochondrial pyruvate metabolism in various biological contexts. By understanding its mechanism of action and employing the detailed protocols provided, researchers can effectively probe the metabolic vulnerabilities and adaptations of cells in their specific experimental systems. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data.

References

- 1. oncotarget.com [oncotarget.com]